molecular formula C28H31N3O6 B1142605 Coniel CAS No. 91599-75-6

Coniel

Cat. No.: B1142605
CAS No.: 91599-75-6
M. Wt: 505.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Coniel has a wide range of scientific research applications, including:

Mechanism of Action

“Coniel” acts as a triple calcium channel blocker, inhibiting L, N, and T type calcium channels . It has a long-lasting activity, which can be explained by its high affinity for cell membranes from the DHP binding site .

Preparation Methods

Chemical Reactions Analysis

Coniel undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Coniel is unique among calcium channel blockers due to its triple calcium channel inhibition and long-lasting activity. Similar compounds include:

Properties

IUPAC Name

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107659
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-75-6
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?

A1: this compound is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

Q2: How does this compound compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?

A2: Studies in spontaneously hypertensive rats show that this compound has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, this compound did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, this compound did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for this compound in terms of cardiac effects.

Q3: Beyond its antihypertensive effects, does this compound offer any other protective benefits?

A3: Research suggests that this compound may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with this compound improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to this compound's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].

Q4: Does this compound demonstrate any antioxidative properties in hypertensive patients?

A4: Yes, studies indicate that this compound treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of this compound's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].

Q5: How does dietary salt intake affect this compound's efficacy in managing hypertension?

A5: Interestingly, this compound demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, this compound treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that this compound may be particularly beneficial for managing salt-sensitive hypertension.

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